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molecular formula C13H17ClO B8757924 6-Chloro-1,1,3,3-tetramethylindan-5-ol CAS No. 53718-35-7

6-Chloro-1,1,3,3-tetramethylindan-5-ol

Cat. No. B8757924
M. Wt: 224.72 g/mol
InChI Key: PMWJZWDTSSMFEP-UHFFFAOYSA-N
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Patent
US04045499

Procedure details

99 g (0.33 mol) of 2,2-bis-(4-hydroxy-3-chlorphenyl)-propane, 20 g of an acid-activated fuller's earth and 60 g (1.07 mol) of isobutylene are introduced into an autoclave. After stirring for 6 hours at 230° C., 200 ml of toluene are added, the catalyst is filtered off and the solvent evaporated. The residue (127.1 g) is distilled in vacuo in a packed column. 12.2 g (0.055 mol) of 5-hydroxy-6-chlor-1,1,3,3-tetramethyl indane (VII) melting at 51° C. are obtained from the fraction boiling at 75°-83° C./0.2 Torr by recrystallisation from 25 ml of petroleum ether. ##STR25##
[Compound]
Name
petroleum ether
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[C:13]([Cl:18])[CH:12]=2)([CH3:10])[CH3:9])=CC=1Cl.[CH3:20]C(=C)C>C1(C)C=CC=CC=1>[OH:17][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][C:13]=1[Cl:18])[C:8]([CH3:9])([CH3:10])[CH2:5][C:6]2([CH3:7])[CH3:20]

Inputs

Step One
Name
petroleum ether
Quantity
25 mL
Type
solvent
Smiles
Step Two
Name
Quantity
99 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C(C)(C)C1=CC(=C(C=C1)O)Cl)Cl
Name
Quantity
60 g
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Stirring
Type
CUSTOM
Details
After stirring for 6 hours at 230° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue (127.1 g) is distilled in vacuo in a packed column

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC=1C=C2C(CC(C2=CC1Cl)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.055 mol
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 16.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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